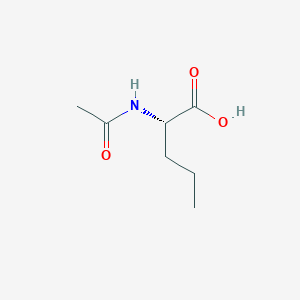

N-Acetyl-L-norvaline

Description

Overview of its Significance as an Amino Acid Derivative in Scientific Inquiry

N-Acetyl-L-norvaline is an N-acetylated derivative of L-norvaline, characterized by the addition of an acetyl group to the alpha-amino group of the parent amino acid. This modification alters the compound's physicochemical properties, influencing its solubility, reactivity, and biological interactions. In academic research, this compound and its esterified forms, particularly N-acetylnorvaline methyl ester (NACME), have found utility in several key areas:

Enzyme Kinetics Studies: N-acetylnorvaline methyl ester has been employed as a substrate in the kinetic analysis of enzymes, notably trypsin. Research has demonstrated that this derivative can act as a non-specific substrate for trypsin, exhibiting substrate activation properties at higher concentrations. Kinetic analyses have indicated that the reaction follows Michaelis-Menten kinetics primarily at low substrate concentrations, deviating at higher levels, which provides insights into enzyme mechanisms and regulatory behaviors. vulcanchem.com

Analytical Chemistry and Isotope Ratio Mass Spectrometry: The methyl ester derivative, NACME, plays a significant role in advanced analytical techniques, specifically in Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). The derivatization of amino acids into NACME enhances the accuracy and precision of determining their δ¹³C values. Compared to other derivatization methods, NACME offers advantages such as improved baseline resolution for multiple amino acids and excellent reproducibility, making it a valuable tool for isotopic analysis in various biological and environmental studies. vulcanchem.com

Chemical Synthesis and Derivatives: As an amino acid derivative, this compound serves as a potential intermediate or building block in the synthesis of more complex organic molecules and peptides. The acetyl group provides increased stability compared to the free amino group, while esterification can enhance lipophilicity for specific applications. vulcanchem.comnih.govnih.gov

Biochemical Investigations: The compound is utilized in various biochemical research contexts to probe enzymatic pathways and molecular interactions. Its structural features, including the straight aliphatic side chain and the L-configuration at the alpha-carbon, are crucial for its specific recognition and interaction in biological systems. vulcanchem.comnih.gov

Historical Context of this compound Structural and Biochemical Investigations

The investigation into this compound and its derivatives is embedded within the broader historical exploration of amino acid chemistry and biochemistry. Early research often focused on the synthesis and characterization of amino acid derivatives to understand their roles in biological processes and to develop new analytical methods.

The synthesis of N-acetylated amino acids, including this compound, has been explored through various chemical routes. These often involve the acetylation of the parent amino acid, L-norvaline, or the resolution of racemic N-acetyl-DL-norvaline mixtures using enzymatic methods, such as acylase cleavage. For instance, the preparation of L-norvaline from N-acetyl-DL-norvaline via enzymatic resolution has been a documented approach, highlighting early biochemical strategies for obtaining enantiomerically pure amino acids. google.comresearchgate.netgoogle.com

Structural investigations have focused on elucidating the precise stereochemistry and chemical properties conferred by the acetyl group and the norvaline backbone. Studies have characterized N-acetylated amino acids in the context of their interactions with other molecules, such as cyclodextrins, to understand principles of molecular recognition and chiral discrimination. science.gov Biochemical investigations have delved into their behavior as enzyme substrates, as seen in studies with trypsin, and their utility in analytical techniques like GC/C/IRMS, which have seen development and refinement over several decades. vulcanchem.com These historical threads underscore a continuous effort to understand and leverage the chemical and biochemical properties of N-acetylated amino acids for scientific advancement.

Compound List:

this compound

L-Norvaline

N-acetylnorvaline methyl ester (NACME)

N-acetyl-L-alanine methyl ester

N-acetyl-L-valine methyl ester

N-acetyl-L-glutamate 5-semialdehyde

N-acetyl-5-oxo-L-norvaline

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420760 | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15891-50-6 | |

| Record name | N-Acetyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthetic Pathways of N Acetyl L Norvaline

Chemical Synthesis Methodologies for N-Acetyl-L-norvaline

Chemical synthesis of this compound typically involves the direct acetylation of L-norvaline. A common method utilizes acetylation reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable solvent and under controlled conditions .

The Schotten-Baumann reaction is a well-established chemical method for acetylating amino acids. This process involves reacting the amino acid, such as L-norvaline, in an aqueous solution under basic conditions with an acetylating agent like acetic anhydride or acetyl chloride google.com. Following the reaction, the product can be isolated by acidification and subsequent filtration or extraction google.com.

Alternative chemical approaches may involve higher temperatures (60-150 °C) and specific concentrations of acetic acid as a solvent, which can help minimize side product formation and improve isolation efficiency google.comwipo.int. For instance, acetylation can be performed in acetic acid with acetic anhydride at elevated temperatures, followed by concentration of the reaction mixture to isolate the N-acetylated product google.com.

A multi-step approach can also be employed, beginning with the esterification of L-norvaline to form L-norvaline methyl ester, followed by the N-acetylation of the amino group using reagents like acetic anhydride in the presence of a base such as triethylamine (B128534) vulcanchem.com.

Enzymatic Synthesis and Biocatalytic Approaches for N-Acetylated Amino Acids

Enzymatic methods offer highly specific and efficient routes for the synthesis and modification of amino acids, including N-acetylation. Aminoacylases and N-acetyltransferases are key enzymes involved in these processes.

N-Acetyltransferase-Mediated Formation Pathways

N-acetyltransferases (NATs) are enzymes responsible for transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of various substrates, including amino acids wikipedia.orgnih.govfrontiersin.org. This process typically follows an ordered Bi-Bi reaction mechanism, where acetyl-CoA binds to the enzyme, facilitating the subsequent binding of the amino acid substrate before the acetyl group is transferred nih.gov. In this mechanism, specific amino acid residues within the enzyme's active site, often acting as general bases, deprotonate the amino group of the amino acid, enabling it to act as a nucleophile and attack the acetyl group of acetyl-CoA nih.govfrontiersin.org. For example, transferases are known to catalyze the formation of N-acetylated derivatives of glycine, glutamate (B1630785), aspartate, histidine, and phenylalanine using acetyl-CoA frontiersin.org.

Role of Specific Hydrolases in N-Acetylated Protein Degradation and N-Acetyl Amino Acid Release

Hydrolases, particularly aminoacylases (EC 3.5.1.14), play a crucial role in the catabolism of N-acetylated amino acids mdpi.comrsc.orgtandfonline.comfoodb.caebi.ac.ukuniprot.org. These enzymes catalyze the hydrolysis of the amide bond in N-acetylated amino acids, releasing the free amino acid and acetate (B1210297) rsc.orgfoodb.cauniprot.org. Aminoacylases are known to exhibit broad substrate specificity, with some enzymes hydrolyzing a wide range of N-acetylated L-amino acids tandfonline.comnih.gov. For instance, Aminoacylase I (ACY1) is a well-characterized enzyme that can catalyze both the hydrolysis of N-acetylated amino acids and, under certain conditions, their synthesis foodb.cauniprot.org. The release of N-acetyl amino acids from protein degradation can also involve N-acylpeptide hydrolases that cleave N-acetylated peptides into N-acetyl amino acids and other components hmdb.ca.

Acylase-Catalyzed Enantioselective Hydrolysis of N-Acyl Amino Acids

Aminoacylases are widely recognized for their ability to perform enantioselective hydrolysis of N-acyl amino acids, a process vital for the production of enantiopure amino acids rsc.orgresearchgate.netresearchgate.netacs.org. Acylase I, sourced from organisms like Aspergillus melleus or porcine kidney, is a prominent example, efficiently catalyzing the hydrolysis of N-acetyl amino acids with high enantioselectivity researchgate.netresearchgate.netacs.org. This enzymatic resolution allows for the separation of L-amino acids from racemic mixtures of their N-acetylated precursors. The enzyme selectively cleaves the N-acetyl group from one enantiomer, typically the L-form, yielding the free L-amino acid and acetate, while leaving the D-enantiomer of the N-acetyl amino acid largely untouched rsc.orgacs.org. This capability makes aminoacylases valuable tools in both biochemical research and industrial-scale production of chiral amino acids.

Non-Enzymatic Formation Mechanisms of N-Acetylated Amino Acid Conjugates

Beyond enzymatic catalysis, non-enzymatic pathways can also contribute to the formation of N-acetylated amino acid conjugates. These reactions are generally less regulated and can occur under specific chemical conditions mdpi.com. For example, non-enzymatic synthesis of N-acetylated amino acids has been proposed to occur from 2-keto acids and ammonia (B1221849) mdpi.com. In vitro studies have demonstrated the feasibility of non-enzymatic formation by incubating various 2-keto acids under acidic conditions (pH < 2) and elevated temperatures (37 °C) mdpi.com. While these conditions may not directly reflect physiological environments, they highlight the potential for spontaneous acetylation reactions in certain biological or experimental contexts mdpi.com.

Production and Purification Techniques in Laboratory Settings

In laboratory settings, the production and purification of this compound and related compounds involve standard organic synthesis and biochemical purification techniques. Chemical synthesis typically begins with L-norvaline, followed by acetylation using reagents like acetic anhydride in appropriate solvents such as acetic acid google.com. Purification often involves methods like evaporation to remove solvents and byproducts, filtration, or chromatography google.com.

Enzymatic production often leverages the hydrolytic or synthetic capabilities of aminoacylases. For instance, aminoacylases can be purified from microbial sources or recombinant expression systems using techniques such as ion-exchange chromatography, affinity chromatography, or gel filtration tandfonline.comnih.govresearchgate.net. The purity of enzymes like Aminoacylase I (ACY1) is often assessed by SDS-PAGE, and they are characterized as soluble, often zinc-dependent enzymes foodb.cauniprot.org. For analytical purposes or further modification, N-acetylated amino acid esters, such as this compound methyl ester, can be synthesized via esterification followed by N-acetylation vulcanchem.com.

Compound List

this compound

L-norvaline

Acetic anhydride

Acetyl chloride

Acetyl-CoA

N-acetyl amino acids (general)

N-acyl amino acids (general)

N-acetyl-L-methionine

N-acetyl-L-alanine

N-acetyl-L-valine

N-acetyl-L-leucine

N-acetyl-L-phenylalanine

N-acetyl-L-glutamine

N-acetyl-L-arginine

N-acetyl-L-lysine

N-acetyl-L-proline

N-acetyl-L-aspartic acid

N-acetyl-L-serine

N-acetyl-L-threonine

N-acetyl-L-tryptophan

N-acetyl-L-histidine

N-acetyl-L-glutamic acid

N-acetyl-L-glutamate

N-acetyl-L-phenylalanine

N-acetyl-L-tyrosine

N-acetyl-L-histidine

N-acetyl-L-aspartate

N-acetyl-L-glutamine

L-methionine

L-alanine

L-valine

L-leucine

L-phenylalanine

L-glutamine

L-arginine

L-lysine

L-proline

L-aspartic acid

L-serine

L-threonine

L-tryptophan

L-histidine

L-glutamic acid

L-glutamate

L-aspartate

L-norvaline methyl ester

this compound methyl ester

N-acetyl-β-Phe

(R)-N-acetyl-β-Phe

(S)-N-acetyl-β-Phe

(R)-β-Phe

(S)-β-Phe

N-Acetyl-L-aspartate

N-acylpeptide hydrolase

Aspartate N-acetyltransferase

Acetyl phosphate (B84403)

Acetate

Acetic acid

Pyruvic acid

Ammonia

2-keto acids

Indole-3-acetylaspartate

Indole-3-acetylglutamate

N-acyl tryptophan derivatives

N-lauroyl-L-alanine

N-lauroyl-L-phenylalanine

N-lauroyl-L-glutamic acid

N-lauroyl-L-lysine

N-lauroyl-L-glutamine

N-lauroyl-L-methionine

N-lauroyl-L-arginine

N-acetyl-D,L-norvaline

N-acetyl-D,L-methionine

N-acetyl-D,L-norvalyl-D,L-norvaline

N-acetyl-D-tryptophan

(R)-N-acetyl-2-thienylalanine

(R)-N-acetyl-4-chlorophenylalanine

N-acetyl-β-amino acids

N-phenylacetyl-β-amino acid

Penicillin G amidase

N-acyl-α-amino acids

N-acyl-β-amino acids

N-acetyl-α-amino acids

N-acetyl-β-amino acids

N-succinyl-, N-acetyl-, N-carbamoyl-

N-acyl amino acid amides

N-acylglycines

N-acyl-L-amino acid amides

N-acyl-L-amino acid surfactants

Glycine N-acyltransferase

N-acyl-L-glutamic acid

N-acyl-L-lysine

N-acyl-L-glutamine

N-acyl-L-methionine

N-acyl-L-arginine

N-acyl-L-phenylalanine

N-acyl-L-tyrosine

N-acyl-L-proline

N-acyl-L-aspartic acid

N-acyl-L-serine

N-acyl-L-threonine

N-acyl-L-tryptophan

N-acyl-L-histidine

N-acyl-L-glutamic acid

N-acyl-L-glutamate

N-acyl-L-aspartate

N-acyl-L-glutamine

N-acyl-L-lysine

N-acyl-L-proline

N-acyl-L-arginine

N-acyl-L-phenylalanine

N-acyl-L-tyrosine

N-acyl-L-histidine

N-acyl-L-methionine

N-acyl-L-norvaline

N-acyl-L-ornithine

Heparan sulfate (B86663) (HS)

N-acetylglucosamine

Glucuronic acid

α-D-glucosamine

Heparan-α-glucosaminide N-acetyltransferase (HGSNAT)

Lysine acetyltransferases (KATs)

N-terminal acetyltransferases (NATs)

Gcn5-related N-acetyltransferases (GNATs)

Lysine deacetylases (KDACs)

Sirtuins

Ubiquitin ligases

MarchF6 E3 ubiquitin ligase

N-degron

Ac/N-degron

Ac/N-degron pathway

Arg/N-degron pathway

N-end rule pathway

Methionine aminopeptidase (B13392206)

Arginylation

Deamidation

Tryptophan

Serine

Threonine

Histidine

Aspartate

Glutamate

Glutamine

Arginine

Lysine

Proline

Phenylalanine

Tyrosine

Alanine

Valine

Methionine

Glycine

Aspartic acid

Glutamic acid

Citrus sinensis peptide amidase

Stenotrophomonas maltophilia peptide amidase

Penicillin G amidase

Hydantoinase

Carbamoylase

NSARs (N-substituted-α-AA racemases)

Hydantoin (B18101) racemase

N-carbamoyl-α-AAs

N-succinyl-α-AAs

N-acetyl-α-AAs

L-norvaline

L-norleucine

L-ABA (alpha-amino-beta-oxobutyric acid)

L-homophenylalanine

L-5-monosubstituted hydantoin

N-acyl-L-glutamic acid

N-acyl-L-lysine

N-acyl-L-glutamine

N-acyl-L-methionine

N-acyl-L-arginine

N-acyl-L-phenylalanine

N-acyl-L-tyrosine

N-acyl-L-proline

N-acyl-L-aspartic acid

N-acyl-L-serine

N-acyl-L-threonine

N-acyl-L-tryptophan

N-acyl-L-histidine

N-acyl-L-glutamic acid

N-acyl-L-glutamate

N-acyl-L-aspartate

N-acyl-L-glutamine

N-acyl-L-lysine

N-acyl-L-proline

N-acyl-L-arginine

N-acyl-L-phenylalanine

N-acyl-L-tyrosine

N-acyl-L-histidine

N-acyl-L-methionine

N-acyl-L-norvaline

N-acyl-L-ornithine

Structural Elucidation and Conformational Analysis of N Acetyl L Norvaline

Crystal Structure Determination and Crystallographic Studies

Crystallographic investigations provide fundamental insights into the solid-state arrangement of molecules. For N-Acetyl-L-norvaline, these studies have elucidated its crystalline form and the nature of interactions within the crystal lattice.

Orthorhombic Crystal Forms and Unit Cell Parameters

This compound crystallizes in an orthorhombic system. Specific studies have detailed its unit cell parameters. One report indicates an orthorhombic bisphenoid form with space group P212121, and unit cell parameters of a = 5.805 (1) Å, b = 9.957 (4) Å, and c = 16.180 (6) Å iucr.org. The unit cell contains Z = 4 molecules, with a calculated density (Dm) of 1.134 g cm-3 (B1577454) iucr.org. Another study, while not directly providing parameters for this compound, mentions related N-acetyl amino acids, such as N-acetyl-L-alanine, also crystallizing in an orthorhombic system with space group P222 researchgate.net.

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer a powerful means to investigate molecular structures, conformations, and reaction pathways, complementing experimental crystallographic data.

Theoretical Investigations of Related N-Acyl Amino Acid Structures

Theoretical studies on N-acyl amino acids, including this compound, focus on understanding their conformational preferences. Research on related compounds indicates that N-acyl amino acids often exhibit similar folded molecular conformations researchgate.net. For instance, the conformation around the C1-C2-N1-C4 bond in N-acetyl-L-alanine has been found to be similar to that in this compound, N-acetyl-L-phenylalanine, and N-acetyl-L-tyrosine researchgate.net. These studies utilize techniques like Density Functional Theory (DFT) to explore potential energy surfaces and identify stable conformers dergipark.org.trresearchgate.net.

Computational Assessment of Reaction Mechanisms for N-Acetylated Conjugates

Computational chemistry plays a role in elucidating the mechanisms of formation and reaction of N-acetylated amino acid conjugates. Studies have explored non-enzymatic formation of N-acetylated amino acid conjugates, using computational modeling to assess reaction mechanisms and activation energies mdpi.com. These investigations often start with proposed mechanisms, such as that for the non-enzymatic formation of N-acetyl-L-alanine, and use molecular modeling software to visualize intermediates and products mdpi.com. Such studies can provide insights into the energy requirements for these reactions, comparing them to enzymatic processes mdpi.com.

Application of Quantum Chemical Calculations for Solution Equilibria Studies

Quantum chemical calculations are instrumental in understanding the behavior of amino acids and their derivatives in solution, including their protonation equilibria and solvation effects rsc.orgresearchgate.netrsc.orgacs.orglongdom.orgresearchgate.netosti.gov. These calculations can predict pKa values and explore the influence of solvent composition on these equilibria researchgate.netacs.orglongdom.org. For example, studies on amino acids in mixed aqueous-organic solvents use methods like the Self-Consistent Reaction Field (SCRF) approach with continuum solvation models (e.g., COSMO, CPCM) to account for solvent effects on molecular geometries and electronic properties acs.orglongdom.orgresearchgate.net. Such calculations are vital for understanding how molecular conformations and interactions change in different solution environments.

Compound List:

this compound

N-acetyl-L-alanine

N-acetyl-L-phenylalanine

N-acetyl-L-tyrosine

N-acetyl-L-cysteine

N-acetyl-L-glutamine

N-acetyl-L-tryptophan

N-acetyl-L-glutamic acid

N-acetyl-dl-methionine

N-acetyl-dl-valine

N-acetyl-(S)-isovaline

N-acetyl-L-ornithine

N-acetyl-L-citrulline

N-acetyl-L-lysine

N-acetyl-L-homocysteine

N-acetyl-L-aspartate

N-acetyl-L-glutamate

N-acetyl-L-thialysine

N-acetyl-L-serine

N-acetyl-DL-allylglycine

Biochemical Roles and Enzymatic Interactions Involving N Acetyl L Norvaline

Integration in Peptide Synthesis Protocols

N-Acetyl-L-norvaline can be integrated into peptide synthesis protocols, often serving as a modified amino acid to introduce specific properties to the resulting peptide. The N-acetylation of the amino group prevents it from participating in peptide bond formation at that position, effectively capping the N-terminus or a side chain. This is a common strategy in medicinal chemistry to enhance the stability of peptides against enzymatic degradation by aminopeptidases and to modulate their biological activity.

The synthesis of peptides involving N-acetylated amino acids typically follows standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methodologies. In SPPS, an N-acetylated amino acid like this compound can be coupled to the free amino group of a resin-bound peptide chain. The coupling reaction is usually mediated by standard coupling reagents such as carbodiimides (e.g., DCC, DIC) or phosphonium/uronium salts (e.g., HBTU, HATU).

Alternatively, the acetylation can be performed on the resin-bound peptide after the desired amino acid sequence has been assembled. This is achieved by treating the peptide-resin with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base. google.com

Substrate and Inhibitor Interactions with Specific Enzymes

This compound and its derivatives have been studied for their interactions with various enzymes, acting as substrates or inhibitors.

N-Acetyl-L-ornithine Transcarbamylase: Ternary Complex Formation and Binding Mechanisms

N-Acetyl-L-ornithine transcarbamylase (AOTCase) is an enzyme found in some eubacteria that catalyzes a key step in an alternative arginine biosynthesis pathway. iucr.orgproteopedia.org This enzyme has been a subject of structural and mechanistic studies, with this compound playing a crucial role as an analog of the natural substrate, N-acetyl-L-ornithine.

Crystal structures of AOTCase from Xanthomonas campestris have been resolved in a ternary complex with carbamoyl (B1232498) phosphate (B84403) (CP) and this compound. iucr.orgproteopedia.orgresearchgate.netiucr.org These studies reveal that this compound binds in the active site of the enzyme, mimicking the binding of N-acetyl-L-ornithine. The binding of both CP and this compound induces a small domain closure around the active site, with a significant conformational change involving the ordering of a loop known as the 80's loop. iucr.orgproteopedia.org The formation of this ternary complex is essential for understanding the catalytic mechanism of the enzyme and provides a structural basis for the design of specific inhibitors. iucr.org

Comparative Analysis of Binding Mechanisms with Other Transcarbamylase Family Members

The binding mechanism of substrates to AOTCase exhibits notable differences when compared to other well-characterized members of the transcarbamylase family, such as aspartate transcarbamylase (ATCase) and ornithine transcarbamylase (OTCase). iucr.orgresearchgate.net In contrast to the ordered substrate binding and large domain movements observed in ATCase and OTCase, AOTCase can bind its substrates, carbamoyl phosphate and N-acetyl-L-ornithine (or its analog this compound), independently of each other. iucr.orgproteopedia.orgfrontiersin.org

Modulation of Protein Structure and Function through N-Acetylation

N-acetylation is a widespread and crucial post-translational modification that significantly impacts protein biology.

Significance of N-Terminal Acetylation in Eukaryotic Proteins

N-terminal acetylation, the transfer of an acetyl group to the α-amino group of the first amino acid residue of a protein, is one of the most common protein modifications in eukaryotes. plos.org This modification is catalyzed by a set of enzymes called N-terminal acetyltransferases (NATs). bohrium.com The significance of N-terminal acetylation is vast and multifaceted, influencing various cellular processes:

Incorporation of Noncanonical N-Acetylated Amino Acids in Protein Engineering to Study Enzyme Function and Structure

The incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities to probe and manipulate protein structure and function. frontiersin.orgresearchgate.netnih.govresearchgate.net N-acetylated ncAAs, such as this compound, can be utilized in these approaches to investigate specific aspects of enzyme mechanisms and protein biology.

By replacing a canonical amino acid with an N-acetylated ncAA at a specific site, researchers can study the effects of blocking a particular amino group or introducing a specific side chain on enzyme activity, substrate binding, and protein stability. acs.org This residue-specific incorporation allows for a detailed, atomistic-level interrogation of enzyme mechanisms. researchgate.net For instance, incorporating an N-acetylated amino acid can help to elucidate the role of a specific N-terminus in protein-protein interactions or enzymatic catalysis. Cell-free protein synthesis systems have emerged as a flexible platform for the efficient incorporation of a wide array of ncAAs into proteins. frontiersin.org

Investigative Applications of N Acetyl L Norvaline in Biological Research Models

Exploratory Applications in Pharmaceutical Development Research

The unique biochemical properties of N-Acetyl-L-norvaline have positioned it as a compound of interest in pharmaceutical research, particularly in the preliminary stages of drug discovery and development. chemimpex.com

This compound is explored in pharmaceutical development for its potential role in creating new medications for metabolic disorders. chemimpex.com This interest stems from its structural analogy to proteinogenic amino acids, which are central to numerous metabolic pathways. chemimpex.com Research in animal models using the related compound L-norvaline has shown potential for addressing metabolic syndrome. scirp.orgbiorxiv.org Studies have demonstrated that L-norvaline can successfully treat artificial metabolic syndrome in rat models. scirp.orgbiorxiv.org In these studies, L-norvaline administration was associated with reduced serum levels of glucose, uric acid, and triglycerides, and it helped alleviate hypertension. nih.gov The proposed mechanism involves the inhibition of the enzyme arginase, which can influence nitric oxide (NO) production and urea (B33335) synthesis, key processes in metabolic regulation. scirp.orgmedchemexpress.com These findings with L-norvaline provide a basis for the exploratory investigation of this compound as a potential building block or lead compound in the development of therapeutics for metabolic diseases. chemimpex.com

Neuroscience Research Applications of this compound

In the field of neuroscience, this compound is utilized as a research tool to probe complex neural mechanisms. chemimpex.com Its application spans from fundamental studies of neurotransmitter pathways to the exploration of treatments for debilitating neurodegenerative conditions.

This compound is investigated for its role in the synthesis and modulation of neurotransmitters. chemimpex.com When administered, it is believed to be deacetylated in the body to yield L-norvaline. patsnap.com L-norvaline can influence neurotransmitter-related pathways through several mechanisms. One significant pathway is the inhibition of arginase. medchemexpress.comjst.go.jp Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. scirp.org By inhibiting arginase, L-norvaline increases the availability of L-arginine for NOS, promoting the production of nitric oxide (NO), a critical signaling molecule in the nervous system involved in synaptic plasticity and blood flow regulation. biorxiv.orgmedchemexpress.com

Furthermore, L-norvaline can act as a substrate for the enzyme branched-chain amino acid aminotransferase (BCAT). scirp.orgmdpi.com This enzyme catalyzes the conversion of branched-chain amino acids and α-ketoglutarate into glutamate (B1630785), the primary excitatory neurotransmitter in the brain. scirp.orgmdpi.com Research in mouse models of Alzheimer's disease has shown that chronic administration of L-norvaline leads to a significant increase in the expression of vesicular glutamate transporters (VGLUTs), suggesting an elevation in glutamate levels produced via the BCAT pathway. scirp.orgmdpi.com

Research using L-norvaline, the active metabolite of this compound, in animal models of Alzheimer's disease (AD) has provided significant insights into brain function and dysfunction. In triple-transgenic AD mice (3xTg-AD), L-norvaline treatment was shown to reverse cognitive decline. nih.gov This functional improvement was linked to several key biochemical changes at the molecular level. nih.govresearchgate.net

The treatment led to a reduction in the accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD, and reduced the levels of toxic fibrillary and oligomeric forms of Aβ in the hippocampus. biorxiv.orgnih.gov It also alleviated neuroinflammation, as indicated by reduced microgliosis and lower transcription levels of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine implicated in neuronal damage. nih.govresearchgate.net Moreover, L-norvaline treatment enhanced neuroplasticity by increasing the levels of postsynaptic density protein 95 (PSD-95), a key protein in the structure of synapses. nih.gov

The table below summarizes some of the key molecular changes observed in the brains of 3xTg-AD mice following L-norvaline treatment, as identified through proteomics and other assays. scirp.orgresearchgate.net

| Protein/Molecule | Observed Change | Associated Function/Pathway |

|---|---|---|

| Amyloid-beta (Aβ) | Reduced | Pathological protein aggregation in Alzheimer's disease |

| Tumor Necrosis Factor-α (TNF-α) | Reduced | Neuroinflammation and cytokine signaling |

| Postsynaptic Density Protein 95 (PSD-95) | Elevated | Synaptic plasticity and memory |

| Vesicular Glutamate Transporter 1 & 3 (VGLUT-1, VGLUT-3) | Elevated | Glutamatergic neurotransmission |

| Endothelial Nitric Oxide Synthase (eNOS) | Elevated | Nitric oxide production, vascular function |

| Superoxide Dismutase [Cu-Zn] (SOD) | Elevated | Antioxidant defense |

| RAC-alpha protein-serine/threonine kinase (Akt1) | Reduced | Cell survival and mTOR signaling pathway |

The biochemical insights gained from studies with L-norvaline have opened potential therapeutic avenues for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The demonstrated ability of L-norvaline to interfere with multiple facets of AD pathology in mouse models makes it a promising candidate for further investigation. nih.govnih.gov

The key findings that support this exploration include:

Reduction of Amyloid Pathology : By decreasing the amyloid burden, L-norvaline addresses a central hallmark of AD. nih.govresearchgate.net

Anti-inflammatory Effects : The reduction of microgliosis and inflammatory markers like TNF-α suggests a role in mitigating the chronic neuroinflammation that contributes to neuronal death. nih.govresearchgate.net

Enhancement of Synaptic Plasticity : The increase in synaptic proteins like PSD-95 and the reversal of cognitive deficits in animal models point to a potential to restore or protect synaptic function, which is crucial for memory and cognition. nih.govresearchgate.net

Modulation of Key Signaling Pathways : L-norvaline has been shown to inhibit the mTOR signaling pathway by reducing levels of Akt1, a kinase that activates it. scirp.orgnih.gov Dysregulation of the mTOR pathway is implicated in AD pathogenesis, making its inhibition a viable therapeutic strategy. scirp.org

Collectively, these findings suggest that targeting the arginase enzyme and related metabolic pathways with compounds like this compound could represent a novel and multifaceted approach to treating neurodegenerative disorders. scirp.orgnih.gov

Deriving Insights into Brain Function Mechanisms

Utility in Biotechnological Applications

Beyond its use in pharmaceutical and neuroscience research, this compound has utility in broader biotechnological applications. Researchers employ it in protein engineering to modify and enhance the stability and functionality of proteins. chemimpex.com Its structural properties allow it to be incorporated into peptide synthesis, aiding in the creation of novel peptides with specific characteristics. chemimpex.com

Furthermore, the core molecule, L-norvaline, is a vital intermediate in the pharmaceutical industry. researchgate.net A key application is in the synthesis of the antihypertensive drug Perindopril. researchgate.net Biotechnological methods have been developed for the large-scale, high-purity production of L-norvaline. researchgate.net One such method uses a multi-enzyme system involving D-amino acid oxidase, catalase, leucine (B10760876) dehydrogenase, and formate (B1220265) dehydrogenase to convert a racemic mixture of DL-norvaline into enantiomerically pure L-norvaline, demonstrating its importance as a building block in industrial bioprocesses. researchgate.net

Enhancing Protein Stability and Functionality

The engineering of more stable and functional proteins is a cornerstone of biotechnology and pharmaceutical development. The introduction of unnatural amino acids (UAAs) or noncanonical amino acids (ncAAs) into protein structures has emerged as a powerful molecular tool for this purpose. nih.govrsc.org By substituting natural amino acids with UAAs, researchers can introduce novel physicochemical and biological properties, leading to enhanced catalytic activity, thermostability, and altered functionality. nih.govacs.org

This compound, as an amino acid derivative, is utilized in research for the synthesis of peptides and proteins. chemimpex.com Its structural properties can be leveraged to improve the stability and functionality of the resulting peptides. chemimpex.com The acetyl group at the nitrogen atom provides a degree of stability compared to a free amino group, which can be advantageous in specific research applications.

A primary investigative application of this compound is its use as a molecular probe to study enzyme structure, substrate binding, and catalytic mechanisms. In structural biology, it serves as an analog for other N-acetylated amino acid substrates. For instance, crystallographic studies of Xanthomonas campestris N-acetyl-L-ornithine transcarbamoylase (AOTCase) have utilized this compound. rcsb.orgrcsb.org In these studies, it was co-complexed with carbamoyl (B1232498) phosphate (B84403) in the enzyme's active site. rcsb.org This allowed researchers to trap the enzyme in a state that mimics substrate binding, providing high-resolution insights into the conformational changes and specific amino acid interactions required for catalysis. rcsb.org

Furthermore, research on AOTCase mutants designed to alter substrate specificity has used this compound as an analog of N-acetyl-L-ornithine. rcsb.org These studies were crucial in demonstrating that a single amino acid substitution could be sufficient to switch the enzyme's substrate preference, a key finding for protein engineering. rcsb.org By acting as a stable mimic of the natural substrate, this compound facilitates the detailed structural and functional characterization of enzymes.

Table 1: Application of this compound in Protein Functional Analysis

| Enzyme Studied | Organism | PDB ID | Role of this compound | Research Finding | Citation |

| N-acetyl-L-ornithine transcarbamoylase (AOTCase) | Xanthomonas campestris | 3KZM | Substrate analog | Revealed the binding mechanism of substrates in the AOTCase active site. | rcsb.org |

| N-acetyl-L-ornithine transcarbamoylase E92V mutant | Xanthomonas campestris | 3L06 | Analog of N-acetyl-L-ornithine | Substantiated that specific point mutations could convert AOTCase into an N-succinylornithine transcarbamylase (SOTCase). | rcsb.org |

Research into N-Acetylated Amino Acid Conjugates in Inherited Metabolic Diseases

N-acetylated amino acids are a class of compounds involved in various biological processes, and their accumulation is a biochemical hallmark of certain inherited metabolic disorders (IMDs). nih.gov IMDs are genetic conditions that disrupt normal metabolic pathways, often leading to the buildup of toxic substances. nih.gov

One of the most relevant IMDs in this context is Aminoacylase 1 (ACY1) deficiency. nih.gov ACY1 is an enzyme responsible for the hydrolysis of N-acetylated amino acids, cleaving them back into a free amino acid and acetate (B1210297). In ACY1 deficiency, impaired enzyme function leads to the accumulation and excessive urinary excretion of various N-acetylated amino acids, including N-acetylvaline, N-acetylglycine, N-acetylserine, N-acetylglutamate, and others. hmdb.ca While the clinical spectrum is broad and can include neurological signs, the underlying disease mechanisms are not fully understood. nih.gov

Research into the pathophysiology of ACY1 deficiency investigates how the buildup of these N-acetylated amino acid conjugates contributes to cellular dysfunction. A recent study explored the effects of N-acetylglutamate (NAG) and N-acetylmethionine (NAM), two metabolites that accumulate in ACY1 deficiency, on brain mitochondrial preparations from developing rats. nih.gov The findings indicated that both NAG and NAM compromised mitochondrial bioenergetics by inhibiting key enzymes in the citric acid cycle and the respiratory chain. nih.gov This impairment of mitochondrial energy homeostasis in the brain is a potential mechanism for the neurological symptoms observed in some individuals with ACY1 deficiency. nih.gov this compound belongs to this same class of aliphatic N-acetylated amino acids that accumulate in this disorder.

Table 2: N-Acetylated Amino Acids in Inherited Metabolic Diseases

| Disorder | Gene | Accumulated Metabolites | Pathophysiological Research Findings | Citations |

| Aminoacylase 1 (ACY1) Deficiency | ACY1 | Various N-acetylated aliphatic amino acids (e.g., N-acetylvaline, N-acetylglutamate, N-acetylmethionine) | Accumulating metabolites like N-acetylglutamate and N-acetylmethionine have been shown to impair mitochondrial energy production in rat brain models. | nih.govhmdb.ca |

| Dicarboxylic Aminoaciduria | SLC1A1 | Glutamate, Aspartate | While not involving N-acetylated conjugates, it is an example of an IMD caused by defects in amino acid transport. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the enantiomeric purity of N-Acetyl-L-norvaline in experimental settings?

- Methodological Answer : Enantiomeric separation can be achieved using nano-liquid chromatography (nano-LC) with 9-fluorenylmethyloxycarbonyl (FMOC) derivatization. This method enhances detection sensitivity for amino acids like this compound, allowing precise quantification of enantiomeric ratios. Validation should include comparison with certified standards and reproducibility tests across multiple batches .

Q. How can researchers synthesize this compound with high purity for biochemical assays?

- Methodological Answer : Synthesis typically involves acetylation of L-norvaline using acetic anhydride under controlled pH conditions. Post-synthesis purification via reverse-phase HPLC or recrystallization is critical to achieve >95% purity. Structural confirmation should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the acetyl group position and absence of racemization .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers to prevent hydrolysis of the acetyl group. For aqueous solutions, use neutral pH buffers (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles. Stability should be monitored via HPLC every 6 months .

Advanced Research Questions

Q. How does this compound interact with enzymes like N-acetyl-L-ornithine transcarbamylase (AOTCase), and how can this inform experimental design?

- Methodological Answer : Structural studies show that residue Glu92 in AOTCase governs substrate specificity for this compound. Mutagenesis (e.g., E92P) can alter substrate binding, enabling mechanistic studies of enzyme-substrate interactions. Use X-ray crystallography with carbamyl phosphate co-crystallization to visualize binding conformations .

Q. What experimental strategies resolve contradictions in this compound’s role in nitric oxide synthase (NOS) and arginase pathways?

- Methodological Answer : this compound competes with L-arginine as a substrate for both NOS (producing NO) and arginase (producing urea). To dissect its dual role, use cell-type-specific models (e.g., endothelial vs. hepatic cells) and quantify pathway outputs (NO via chemiluminescence; urea via colorimetric assays). Include competitive inhibitors like L-NAME (NOS) or BEC (arginase) to isolate effects .

Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer : Use radiolabeled [¹⁴C]-N-Acetyl-L-norvaline in rodent models to track bioavailability. Combine plasma sampling (LC-MS/MS quantification) with autoradiography for tissue-specific distribution analysis. Account for metabolic conversion to L-norvaline by including acetylase inhibitors in control cohorts .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Adhere to NIH guidelines for preclinical data reporting, including sample size justification and blinding protocols to minimize bias .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s antimicrobial activity across bacterial strains?

- Methodological Answer : Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines. Test a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with controlled inoculum sizes. Report minimum inhibitory concentrations (MICs) alongside positive (e.g., ampicillin) and negative (solvent) controls .

Q. What validation steps ensure reproducibility in enzyme inhibition assays involving this compound?

- Methodological Answer : Pre-incubate enzymes (e.g., arginase) with this compound for 10–30 minutes to reach equilibrium. Use progress curve analysis to distinguish competitive vs. noncompetitive inhibition. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) for binding affinity measurements .

Tables for Key Data

| Parameter | Method | Typical Range | Reference |

|---|---|---|---|

| Enantiomeric Purity | FMOC-nano-LC | 98.5–99.8% | |

| Plasma Half-Life (Rodent) | LC-MS/MS | 2.1–3.5 hours | |

| MIC (Gram-negative Bacteria) | Broth Microdilution | 128–256 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.